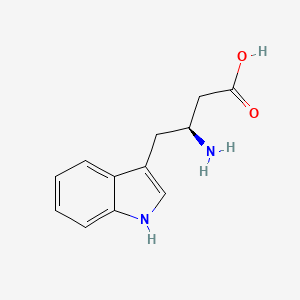

(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid

Description

Properties

IUPAC Name |

(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVVFMLAHWNDJD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid, also known as L-beta-homotryptophan, is a compound that has garnered attention in various fields of biological research due to its structural similarity to tryptophan and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₄N₂O₂

- Exact Mass : 218.256 g/mol

- SMILES Notation : C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including modifications of indole derivatives. A notable approach involves the reaction of indole derivatives with amino acids or their derivatives under controlled conditions. This compound serves as a precursor for several derivatives that exhibit enhanced biological activities, including antibacterial and anticancer properties .

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a series of synthesized N-acyl hydrazones derived from indole showed moderate activity against Gram-negative bacteria such as E. coli, with some compounds displaying activity comparable to standard antibiotics like amoxicillin .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 50 µg/mL |

| 4b | P. aeruginosa | 40 µg/mL |

| 4c | K. pneumoniae | 45 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that certain analogs can induce apoptosis in cancer cell lines such as MCF-7 and HepG2. The mechanism involves the inhibition of cell proliferation and alteration of cell cycle progression, particularly affecting the S phase .

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of various indole derivatives on MCF-7 cells, it was found that compounds derived from this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects compared to doxorubicin, a standard chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some derivatives have been shown to inhibit urease and other enzymes critical for bacterial survival.

- Cell Cycle Modulation : The compound influences cell cycle dynamics, leading to increased apoptosis in cancer cells.

- Antioxidant Properties : Certain studies suggest that these compounds may possess antioxidant capabilities, further contributing to their therapeutic potential .

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:

(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid serves as a versatile building block in organic synthesis. It is utilized in the development of complex organic molecules, particularly those involving indole derivatives. The indole ring is a critical component in many natural products and pharmaceuticals, making this compound valuable for synthetic chemists.

Reactivity:

The compound can undergo various chemical reactions, including:

- Oxidation: The indole moiety can be oxidized to form indole derivatives.

- Reduction: It can be reduced using hydrogenation methods.

- Substitution Reactions: The amino group allows for acylation or alkylation reactions, expanding its utility in synthetic pathways.

Biological Applications

Role in Protein Synthesis:

Research indicates that this compound may play a role in protein synthesis and metabolic pathways. Its structural similarity to tryptophan suggests it could influence serotonin production, a critical neurotransmitter in the central nervous system .

Neuroprotective Properties:

Studies have investigated its potential neuroprotective effects. For instance, the compound has been shown to exhibit properties that could mitigate neurodegenerative diseases by influencing pathways related to oxidative stress and neuronal survival .

Medical Applications

Therapeutic Potential:

The compound is being explored for its anticancer properties. Research has identified derivatives of indole compounds that demonstrate significant anticancer activity, suggesting that this compound could serve as a lead compound for developing new cancer therapies .

Case Studies:

A notable case study involved the synthesis of indole derivatives that demonstrated cytotoxicity against cancer cell lines. The results indicated that modifications to the indole structure significantly influenced biological activity, highlighting the importance of this compound as a precursor in these studies .

Data Tables

| Activity Type | Observations |

|---|---|

| Neuroprotective | Potential reduction in neuronal death under oxidative stress conditions |

| Anticancer | Significant cytotoxicity against various cancer cell lines observed |

| Role in Protein Synthesis | Influences serotonin production pathways |

Chemical Reactions Analysis

Enzymatic Transamination Reactions

This compound participates in pyridoxal 5′-phosphate (PLP)-dependent transamination processes through a multi-step mechanism:

Kinetic studies revealed rate constants:

Synthetic Derivative Formation

The compound undergoes characteristic reactions of β-amino acids:

Table 1: Synthetic Transformations

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Ethanol/H₂SO₄ | Ethyl 3-amino-4-(1H-indol-3-yl)butanoate | 85-92 | |

| Hydrazide Formation | Hydrazine monohydrate | Corresponding acid hydrazide | 78 | |

| Amide Coupling | DCC/HOBt | N-acylated derivatives | 65-80 | |

| Decarboxylation | High temperature (>200°C) | β-homotryptamine derivatives | 45 |

Ionic liquid-mediated synthesis enhances yields by 15-20% compared to traditional solvents.

Biochemical Inactivation Mechanisms

Studies with human OAT demonstrate unique inactivation pathways:

Mechanistic Pathway:

-

γ-proton abstraction (rate-determining step)

-

Formation of electrophilic intermediate 17b

-

Competitive pathways:

Molecular docking shows critical interactions:

Salt Formation and Acid-Base Behavior

The compound forms stable hydrochloride salts:

X-ray diffraction of hydrochloride salt shows:

Oxidation and Radical Reactions

Preliminary studies indicate:

-

Indole ring undergoes electrophilic substitution:

-

Bromination at C5 position (NBS, 65% yield)

-

Nitration at C4 position (HNO₃/H₂SO₄, 58% yield)

-

-

Amino group participates in:

-

Strecker degradation (HCN/NH₃)

-

Maillard reaction pathways

-

These reaction characteristics make (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid a valuable scaffold for developing enzyme inhibitors , pharmaceutical intermediates, and bioorthogonal probes . The compound's unique β-amino acid configuration enables distinct reactivity compared to α-amino tryptophan derivatives, particularly in stereoselective transformations .

Comparison with Similar Compounds

Boc-β-Homotryptophan

Structure: (3S)-4-(1H-Indol-3-yl)-3-[(tert-butoxycarbonyl)amino]butanoic acid. Key Differences: The tert-butoxycarbonyl (Boc) group protects the amino group, enhancing stability during solid-phase peptide synthesis. This modification increases molecular weight (C₁₆H₂₀N₂O₄, ~304.34 g/mol) and reduces polarity compared to the unprotected parent compound . Applications: Widely used in peptide chemistry to prevent unwanted side reactions.

(3S)-3-Amino-4-(4-Fluorophenyl)butanoic Acid Hydrochloride

Structure: Fluorine substitution at the para position of the phenyl ring. The absence of the indole NH group eliminates hydrogen-bonding capability, altering receptor interactions . Applications: Explored in CNS-targeting drug candidates.

(3S)-3-Amino-4-(2-Chlorophenyl)butanoic Acid

Structure : Chlorine substitution at the ortho position of the phenyl ring.

Key Differences : The chloro group increases steric hindrance and electron-withdrawing effects, which may reduce metabolic stability but enhance binding to hydrophobic pockets in enzymes or receptors .

(3S)-3-Amino-4-(Furan-2-yl)butanoic Acid

Structure: Replacement of indole with a furan ring. Key Differences: The furan oxygen enables hydrogen bonding but lacks the indole’s planar aromaticity.

Thienyl-Substituted Analogues

Structures :

- (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride

- (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride Key Differences: Thiophene rings (sulfur-containing heterocycles) offer distinct electronic profiles compared to indole. The sulfur atom’s polarizability may enhance interactions with metal ions or cysteine residues in proteins .

Structural and Functional Comparison Table

Research Implications

- Pharmacological Potential: The indole-containing parent compound is pivotal in studying serotonin receptors and transporters. Fluorinated and chlorinated derivatives may optimize pharmacokinetics for CNS drugs .

- Synthetic Utility : Boc-protected variants are essential intermediates in peptide engineering .

- Structural Insights : Substitutions at the aromatic ring systematically alter electronic, steric, and hydrophobic properties, enabling structure-activity relationship (SAR) studies.

Preparation Methods

Reaction Pathway and Conditions

The most widely documented method involves a two-step sequence starting with 4-(1H-indol-3-yl)butanoic acid. Esterification is conducted using ethanol in the presence of concentrated sulfuric acid as a catalyst, forming ethyl 4-(1H-indol-3-yl)butanoate. The reaction is refluxed at 78°C for 6–8 hours, with ethanol serving as both solvent and reactant to shift equilibrium toward ester formation. Subsequent hydrazide formation employs hydrazine monohydrate in methanol under reflux (65°C, 4 hours), yielding 4-(1H-indol-3-yl)butanohydrazide.

Key Parameters

Limitations and Optimization

-

Esterification : Excess ethanol (5:1 molar ratio to acid) improves conversion but complicates purification.

-

Hydrazide Stability : Moisture-sensitive intermediates necessitate anhydrous conditions.

-

Green Chemistry : Ionic liquids (e.g., [BMIM][BF₄]) replace ethanol in modified protocols, enhancing yield (92%) and reducing waste.

High-Temperature Alkaline Fusion

Industrial-Scale Synthesis

A patent-derived method reacts indole with γ-butyrolactone and potassium hydroxide at 240–270°C for 1–20 hours, producing potassium 4-(3-indolyl)butyrate. Acidification with HCl precipitates 4-(3-indolyl)butyric acid, which is subsequently aminated via Strecker synthesis or reductive amination to introduce the amino group.

Reaction Conditions

Challenges

-

Racemic Mixture : This method lacks stereocontrol, yielding a 1:1 enantiomer ratio.

-

Purification : Isopropyl ether extraction removes unreacted indole, while acidification isolates the product.

Asymmetric Synthesis via Chiral Auxiliaries

Palladium-Catalyzed Heteroannulation

Adapted from tryptophan synthesis, this method employs a Schöllkopf chiral auxiliary (derived from L-valine) to enforce (3S) configuration. An o-iodoaniline derivative reacts with an internal alkyne (prepared via alkylation of the auxiliary) under palladium catalysis, forming the indole core with >96% enantiomeric excess (ee). Subsequent hydrolysis releases the target amino acid.

Stereochemical Control

Scalability

-

Gram-Scale : Demonstrated for L-isotryptophan (300 g scale).

-

Cost-Efficiency : L-valine-derived auxiliaries reduce raw material costs.

Flow Synthesis with Catalytic Hydrogenation

Continuous Production

A microreactor system (ThalesNano H-cube) enables continuous synthesis. Ethyl 3-nitro-4-(1H-indol-3-yl)butanoate undergoes hydrogenation at 50°C over 10 mol% Pd/C, achieving full conversion to the amine intermediate. Acidic workup furnishes the final product.

Advantages

| Feature | Benefit |

|---|---|

| Flow Rate | 0.4 mL/min (optimal) |

| Residence Time | <10 minutes |

| Byproduct Mitigation | Minimizes N-hydroxyamino indole formation |

Enzymatic Resolution for Enantiopure Product

Kinetic Resolution

Racemic 3-amino-4-(1H-indol-3-yl)butanoic acid is resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The enzyme selectively acylates the (3R)-enantiomer, leaving the desired (3S)-enantiomer unreacted. Hydrolysis of the acylated mixture followed by chromatography yields >99% ee product.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid, and how can stereoselectivity be optimized?

- Methodological Answer : A modified Pictet–Spengler reaction using L-tryptophan as a starting material is a key approach. Methyl prop-2-ynoate has been shown to favor the (3S)-stereoisomer under optimized conditions (e.g., acidic catalysis at 60°C, yielding ~75% diastereomeric excess). Chirality can be preserved via chiral auxiliaries or enantioselective catalysts . Characterization via chiral HPLC or X-ray crystallography is critical to confirm stereochemical purity .

Q. How can the structural identity and purity of this compound be validated post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : Confirm indole ring protons (δ 7.0–7.5 ppm) and α-amino acid protons (δ 3.2–3.8 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.226) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 280 nm for indole absorption) to assess purity (>98%) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., aminotransferases or decarboxylases) using kinetic assays (IC₅₀ determination via fluorometric/colorimetric readouts). For receptor binding studies, employ radioligand displacement assays with cell membranes expressing target receptors (e.g., neurokinin receptors, based on structural analogs like Men 10376) .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity across studies be systematically addressed?

- Methodological Answer : Conduct meta-analyses to identify variables such as:

- Experimental conditions : Differences in buffer pH, temperature, or cofactors (e.g., pyridoxal phosphate for transaminases).

- Compound stability : Assess degradation under assay conditions via LC-MS stability studies.

- Cell line variability : Compare results across primary vs. immortalized cell lines .

Q. What strategies are effective for probing structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Scaffold modification : Replace the indole moiety with other aromatic systems (e.g., benzofuran) or alter the amino acid side chain length .

- Molecular docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., LTA4 hydrolase, as seen in analog LYS006) .

- In vitro/in vivo correlation : Test analogs in zebrafish or rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life) .

Q. How can metabolic pathways of this compound be elucidated in mammalian systems?

- Methodological Answer :

- Isotopic labeling : Synthesize ¹⁴C-labeled compound for tracing metabolic products via radio-HPLC.

- Liver microsome assays : Incubate with NADPH and analyze metabolites by LC-MS/MS.

- CYP450 inhibition assays : Identify cytochrome P450 isoforms involved in metabolism .

Q. What experimental designs are optimal for resolving low yields in asymmetric synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, reaction time).

- Kinetic resolution : Employ lipases or esterases to enrich the desired enantiomer.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.